(Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one
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Overview
Description
(Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one typically involves the condensation of 2-aminobenzaldehyde with isobenzofuran-1(3H)-one under specific reaction conditions. Common reagents used in this synthesis include acids or bases to catalyze the reaction, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be investigated for their potential use in drug development. Their ability to interact with specific enzymes or receptors makes them candidates for treating various diseases.
Industry
Industrially, this compound might be used in the production of dyes, pigments, or other specialty chemicals due to its chromophoric properties.
Mechanism of Action
The mechanism by which (Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved might include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Isobenzofuran-1(3H)-one: The parent compound, which lacks the aminophenylamino group.
2-Aminobenzaldehyde: A precursor in the synthesis of the target compound.
Quinone Derivatives: Oxidized forms of the compound with different biological activities.
Uniqueness
(Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one is unique due to its specific structure, which combines the properties of isobenzofuran and aminophenylamino groups
Properties
IUPAC Name |
3-[(2-aminophenyl)iminomethyl]-2-benzofuran-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-12-7-3-4-8-13(12)17-9-14-10-5-1-2-6-11(10)15(18)19-14/h1-9,18H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIXLGRBOZCFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N=CC2=C3C=CC=CC3=C(O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194540 |
Source
|
Record name | 3-[[(2-Aminophenyl)amino]methylene]-1(3H)-isobenzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320424-62-2 |
Source
|
Record name | 3-[[(2-Aminophenyl)amino]methylene]-1(3H)-isobenzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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